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molecular formula C12H24O3 B077908 tert-Butyl octaneperoxoate CAS No. 13467-82-8

tert-Butyl octaneperoxoate

Cat. No. B077908
M. Wt: 216.32 g/mol
InChI Key: BWSZXUOMATYHHI-UHFFFAOYSA-N
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Patent
US04968444

Procedure details

10.76 g of N-vinyl-2-pyrrolidone and the temperature is raised to 130° C. Then 0.9 g of tert-butyl perbenzoate is added. After 1 and 2 hours, respectively, a 0.4 g portion of tert-butyl perbenzoate is fed in. The charge is maintained at 130° C. for another 5 hours. A clouded viscous solution is obtained.
Quantity
10.76 g
Type
reactant
Reaction Step One
Quantity
0.9 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH:1](N1CCCC1=O)=C.[CH:9]1[C:14]([C:15]([O:17][O:18][C:19]([CH3:22])([CH3:21])[CH3:20])=[O:16])=[CH:13][CH:12]=[CH:11][CH:10]=1>>[CH3:1][CH2:13][CH2:12][CH2:11][CH2:10][CH2:9][CH2:14][C:15]([O:17][O:18][C:19]([CH3:20])([CH3:21])[CH3:22])=[O:16]

Inputs

Step One
Name
Quantity
10.76 g
Type
reactant
Smiles
C(=C)N1C(CCC1)=O
Step Two
Name
Quantity
0.9 g
Type
reactant
Smiles
C1=CC=CC=C1C(=O)OOC(C)(C)C
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1=CC=CC=C1C(=O)OOC(C)(C)C

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
130 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
After 1 and 2 hours
Duration
2 h
CUSTOM
Type
CUSTOM
Details
A clouded viscous solution is obtained

Outcomes

Product
Name
Type
Smiles
CCCCCCCC(=O)OOC(C)(C)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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